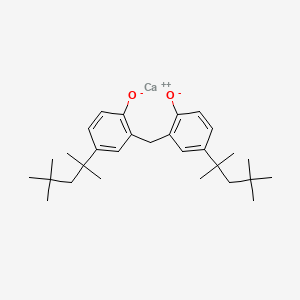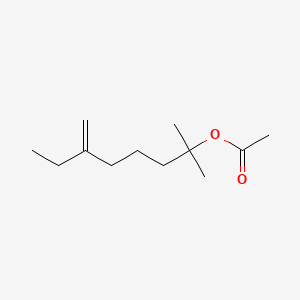![molecular formula C16H12Br4 B13794335 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene is an organic compound with the molecular formula C14H10Br4 It is a derivative of naphthalene, where two brominated propenyl groups are attached to the 1 and 8 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene typically involves the bromination of 1,8-dipropargyl naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 1,8-bis[(Z)-1,2-diamino-1-propenyl]naphthalene or 1,8-bis[(Z)-1,2-dithio-1-propenyl]naphthalene.
Reduction: Formation of 1,8-bis[(Z)-1,2-dihydro-1-propenyl]naphthalene.
Oxidation: Formation of 1,8-naphthoquinone derivatives.
Applications De Recherche Scientifique
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects
Propriétés
Formule moléculaire |
C16H12Br4 |
|---|---|
Poids moléculaire |
523.9 g/mol |
Nom IUPAC |
1,8-bis[(Z)-1,2-dibromoprop-1-enyl]naphthalene |
InChI |
InChI=1S/C16H12Br4/c1-9(17)15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(20)10(2)18/h3-8H,1-2H3/b15-9-,16-10- |
Clé InChI |
NCGLBEHLXPMBMN-VULZFCBJSA-N |
SMILES isomérique |
C/C(=C(/Br)\C1=CC=CC2=C1C(=CC=C2)/C(=C(/Br)\C)/Br)/Br |
SMILES canonique |
CC(=C(C1=CC=CC2=C1C(=CC=C2)C(=C(C)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)





![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)

